2-(3-Chlorophenyl)-4-[(4-ethenylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-CHLOROPHENYL)-4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENYL)-4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the 4-ethenylphenylmethylsulfanyl group: This can be done through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bond in the ethenyl group or other reducible functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROPHENYL)-4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazine: Lacks the ethenylphenylmethylsulfanyl group.
4-{[(4-Ethenylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine: Lacks the 3-chlorophenyl group.
Uniqueness
The presence of both the 3-chlorophenyl and 4-ethenylphenylmethylsulfanyl groups in 2-(3-CHLOROPHENYL)-4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE may confer unique properties, such as enhanced biological activity or specific binding affinity to certain targets.
Properties
Molecular Formula |
C21H16ClN3S |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C21H16ClN3S/c1-2-15-6-8-16(9-7-15)14-26-21-20-13-19(24-25(20)11-10-23-21)17-4-3-5-18(22)12-17/h2-13H,1,14H2 |
InChI Key |
IUZRSQDXOXUVRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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